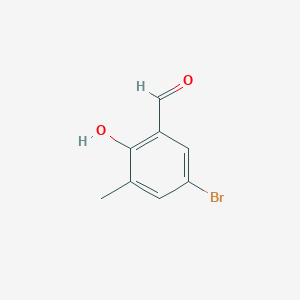

5-Bromo-2-hydroxy-3-methylbenzaldehyde

CAS No.: 33172-56-4

Cat. No.: VC2337546

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33172-56-4 |

|---|---|

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | 5-bromo-2-hydroxy-3-methylbenzaldehyde |

| Standard InChI | InChI=1S/C8H7BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 |

| Standard InChI Key | PZGFSVYPDAQKHJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1O)C=O)Br |

| Canonical SMILES | CC1=CC(=CC(=C1O)C=O)Br |

Introduction

Chemical Structure and Fundamental Properties

5-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS No. 33172-56-4) is characterized by its molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. The compound's structure incorporates four functional groups on a benzene ring: an aldehyde group, a hydroxyl group, a methyl group, and a bromine atom, each contributing to its chemical behavior and reactivity profile.

Physical and Chemical Properties

The compound possesses distinct structural features that enable it to participate in various chemical reactions. The hydroxyl group at position 2 contributes to its acidity and hydrogen bonding capabilities, while the aldehyde group at position 1 makes it suitable for condensation reactions. The bromine substituent at position 5 provides opportunities for nucleophilic substitution reactions, and the methyl group at position 3 contributes electron density to the aromatic ring through inductive effects.

Structural Identifiers

The compound can be identified through various chemical notations as presented in Table 1:

Table 1: Chemical Identifiers of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

| Identifier Type | Value |

|---|---|

| IUPAC Name | 5-bromo-2-hydroxy-3-methylbenzaldehyde |

| InChI | InChI=1S/C8H7BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 |

| InChI Key | PZGFSVYPDAQKHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1O)C=O)Br |

| Molecular Formula | C8H7BrO2 |

| CAS Number | 33172-56-4 |

| DSSTOX Substance ID | DTXSID10373696 |

Synthesis Methods

The synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde can be accomplished through several routes, with bromination of 2-hydroxy-3-methylbenzaldehyde being the most common approach. This selective bromination targets the 5-position of the aromatic ring, yielding the desired product under controlled reaction conditions.

Laboratory Synthesis

The primary synthetic route involves the bromination of 2-hydroxy-3-methylbenzaldehyde using bromine in acetic acid as a solvent. The reaction proceeds under carefully controlled temperature conditions to ensure selective bromination at the 5-position of the aromatic ring. This method can achieve high yields, exceeding 89% when reaction parameters are optimized.

Industrial Production Methods

Industrial-scale production follows similar synthetic pathways but employs larger quantities of reagents and more robust equipment. The process involves stringent control over reaction parameters including temperature, concentration, and pH to maximize yield and purity. The final product undergoes purification through recrystallization or distillation techniques to meet quality standards for commercial applications.

Synthetic Routes

Alternative synthetic approaches may involve:

-

Formylation of 4-bromo-2-methylphenol

-

Oxidation of corresponding benzyl alcohols

-

Metal-catalyzed coupling reactions

These methods provide flexibility in production based on available starting materials and desired scale of synthesis.

Chemical Reactivity

The chemical behavior of 5-Bromo-2-hydroxy-3-methylbenzaldehyde is largely determined by its functional groups, each contributing to distinct reactivity patterns that make this compound valuable in organic synthesis.

Oxidation Reactions

The aldehyde group can undergo oxidation to form the corresponding carboxylic acid derivative. This transformation typically employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media. The reaction proceeds through a typical aldehyde oxidation mechanism, yielding 5-bromo-2-hydroxy-3-methylbenzoic acid as the primary product.

Table 2: Oxidation Reaction Conditions

| Parameter | Specifications |

|---|---|

| Reagents | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) |

| Reaction Conditions | Heated under reflux, 2-4 hours |

| Solvent | Acidic media (typically acetic acid) |

| Expected Yield | >90% with optimized conditions |

| Main Product | 5-Bromo-2-hydroxy-3-methylbenzoic acid |

These oxidation reactions maintain the integrity of the bromine, hydroxyl, and methyl substituents while selectively transforming the aldehyde group.

Reduction Reactions

When subjected to reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), the compound undergoes reduction of the aldehyde group to form 5-bromo-2-hydroxy-3-methylbenzyl alcohol. This reaction generally proceeds at room temperature in appropriate solvents like ethanol or tetrahydrofuran (THF).

Substitution Reactions

The bromine atom at position 5 can participate in both nucleophilic aromatic substitution (SNAr) and electrophilic substitution reactions:

-

Nucleophilic Substitution: Using nucleophiles such as amines or thiols in basic conditions, typically at elevated temperatures (50-100°C) for 6-12 hours, producing compounds like 5-amino-2-hydroxy-3-methylbenzaldehyde.

-

Electrophilic Substitution: Additional bromination can occur using bromine or N-bromosuccinimide (NBS) in acetic acid at controlled temperatures (0-5°C) to prevent over-bromination, leading to polybrominated derivatives.

Biological Activity

5-Bromo-2-hydroxy-3-methylbenzaldehyde exhibits notable biological activities that have been documented in various research studies, highlighting its potential applications in pharmaceuticals and other biological contexts.

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) as low as 50 μg/mL. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

The compound has also shown promising antifungal properties against Candida albicans and Aspergillus niger, suggesting its potential utility in developing antifungal agents.

Enzyme Interactions

5-Bromo-2-hydroxy-3-methylbenzaldehyde has demonstrated enzyme inhibitory activity, particularly against monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treatments for mood disorders.

Table 3: Biological Activity Profile

| Activity Type | Target Organisms/Systems | Effective Concentration | Observed Effects |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: ~50 μg/mL | Cell membrane disruption |

| Antibacterial | Pseudomonas aeruginosa | MIC: ~50 μg/mL | Metabolic inhibition |

| Antifungal | Candida albicans | Not specified | Growth inhibition |

| Antifungal | Aspergillus niger | Not specified | Growth inhibition |

| Enzyme Inhibition | Monoamine oxidase | Not specified | Increased neurotransmitter levels |

Cellular Effects

The compound has been observed to influence several cellular processes, including:

-

Cell membrane permeability: Alterations affecting molecular transport across cellular barriers

-

Gene expression modulation: Effects on stress response genes and metabolic pathways

-

Chelation properties: Ability to bind metal ions, potentially disrupting metal-dependent cellular processes

Research Applications

The unique structure and reactivity of 5-Bromo-2-hydroxy-3-methylbenzaldehyde make it valuable for various research applications in chemistry, biology, and pharmaceutical development.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceutical agents, particularly those with antiviral and anti-inflammatory properties. Its structural features allow for selective modification, enabling the development of drug candidates with enhanced efficacy and specificity.

Chemical Synthesis

As a versatile building block in organic synthesis, 5-Bromo-2-hydroxy-3-methylbenzaldehyde participates in numerous reactions including:

-

Imine formation with various amines

-

Wittig reactions for carbon-carbon bond formation

-

Condensation reactions for heterocyclic compound synthesis

-

Metal-catalyzed coupling reactions utilizing the bromine substituent

Research Methodologies

Recent studies have employed this compound in various research contexts:

-

Condensation Reactions: The synthesis of derivatives through reactions with thiosemicarbazides under reflux conditions (350 K) for 6 hours, yielding crystalline products suitable for structural analysis. This method employs ethanol as a solvent, with slow evaporation recommended for obtaining high-purity crystals.

-

Regioselectivity Studies: Investigations into the directing effects of the methyl group at position 3, which influences the selectivity of further substitution reactions on the aromatic ring.

Comparison with Structurally Similar Compounds

Understanding the relationship between 5-Bromo-2-hydroxy-3-methylbenzaldehyde and its structural analogs provides insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with 5-Bromo-2-hydroxy-3-methylbenzaldehyde but differ in specific substituents:

Table 4: Comparison of Structurally Similar Compounds

| Compound | Structural Differences | Unique Properties/Applications |

|---|---|---|

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Methoxy group instead of methyl group | Different electron distribution, potential hydrogen bonding patterns |

| 5-Bromovanillin | Contains a vanillin backbone with a bromine atom | Food flavoring applications, different biological activity profile |

| 5-Bromosalicylaldehyde | Lacks the methyl group at position 3 | Simpler structure, different reactivity pattern |

Structure-Activity Relationships

The unique combination of functional groups in 5-Bromo-2-hydroxy-3-methylbenzaldehyde contributes to its specific chemical reactivity and biological activity profile. The presence of both a bromine atom and a methyl group confers distinct properties compared to its analogs, enabling specific interactions in chemical reactions and biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume